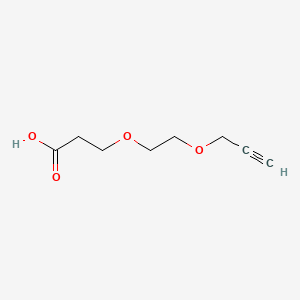

Propargyl-PEG2-acid

説明

Significance of Heterobifunctional Linkers in Molecular Design

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups. scbt.comcreative-biolabs.com This design allows for the sequential and selective coupling of two different molecules, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers (which have two identical reactive groups). creative-biolabs.com The ability to control the conjugation process with high precision is invaluable in creating complex molecular architectures. scbt.com

These linkers are fundamental in various research areas, including:

Studying Molecular Interactions: Investigating protein-protein, protein-DNA, and protein-ligand interactions to understand cellular signaling and structural biology. scbt.com

Developing Advanced Biomaterials: Creating functionalized surfaces for biosensors, drug delivery systems, and diagnostic assays. scbt.com

Constructing Therapeutic Conjugates: Building molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comrsc.org In PROTACs, for instance, a linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. rsc.orgcresset-group.com The design of the linker is critical for the efficacy of these heterobifunctional molecules. substack.com

Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugate Chemistry

Polyethylene glycol (PEG) is a polymer known for its biocompatibility, non-immunogenicity, and high solubility in aqueous solutions. thermofisher.comnih.govekb.eg The incorporation of PEG chains into molecules, a process known as PEGylation, offers several advantages in bioconjugate chemistry:

Enhanced Solubility: PEGylation increases the water solubility of hydrophobic molecules, which is often a challenge in drug development. nih.govekb.eg

Reduced Immunogenicity: The "stealth" effect of PEG can help to reduce the immunogenic response to a conjugated molecule. koreascience.kr

Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer circulation time in the body. nih.govkoreascience.kr

Improved Stability: PEG can protect conjugated proteins and peptides from enzymatic degradation. nih.gov

The use of discrete PEG (dPEG®) linkers, such as the PEG2 unit in Propargyl-PEG2-acid, provides a defined and uniform length, which is crucial for maintaining the precise structure and function of the final conjugate. thermofisher.com

Overview of Click Chemistry in Contemporary Research Methodologies

"Click chemistry" is a concept introduced by K. Barry Sharpless to describe chemical reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. sigmaaldrich.comscripps.edu These reactions are often easy to perform and are insensitive to oxygen and water. scripps.edu The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which rapidly and specifically joins an alkyne with an azide (B81097) to form a stable triazole ring. sigmaaldrich.comscripps.edu

The key features of click chemistry that make it so valuable in research include:

High Specificity and Efficiency: The participating functional groups (e.g., azides and alkynes) are bioorthogonal, meaning they are largely unreactive with biological molecules, ensuring that the reaction only occurs between the intended partners. sigmaaldrich.comscripps.edu

Biocompatibility: Many click reactions can be performed in biological systems, including living cells, without causing toxicity. nih.govwikipedia.org

Versatility: Click chemistry has found widespread use in various fields, including drug discovery, materials science, and bioconjugation for applications like protein labeling and surface modification. sigmaaldrich.compcbiochemres.com

The propargyl group in this compound is an alkyne, making it a prime substrate for click chemistry reactions and a key component in the synthesis of complex biomolecules. sigmaaldrich.commedchemexpress.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1859379-85-3 | sigmaaldrich.comlookchem.com |

| Molecular Formula | C8H12O4 | sigmaaldrich.comlookchem.com |

| Molecular Weight | 172.18 g/mol | sigmaaldrich.comlookchem.com |

| Appearance | Liquid / Pale Yellow Oily Matter | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Solubility | Soluble in DMSO |

Table 2: Applications of this compound

| Application | Description | Reference |

| Bioconjugation | Used as a linker to connect biomolecules through the formation of stable amide and triazole linkages. | lookchem.com |

| Drug Delivery | A component in the development of systems like antibody-drug conjugates (ADCs). lookchem.commedchemexpress.com | lookchem.commedchemexpress.com |

| Targeted Protein Degradation | A building block for synthesizing proteolysis-targeting chimeras (PROTACs). sigmaaldrich.comlookchem.commedchemexpress.com | sigmaaldrich.comlookchem.commedchemexpress.com |

| Chemical Biology | A tool for synthesizing small molecules and conjugates for research purposes. sigmaaldrich.comlookchem.com | sigmaaldrich.comlookchem.com |

| Protein Labeling | Facilitates the attachment of probes or tags to proteins via click reactions. | |

| Surface Modification | Used to functionalize surfaces of biomedical devices and biosensors to improve biocompatibility. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-prop-2-ynoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHATPXNWOQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859379-85-3 | |

| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations Involving Propargyl Peg2 Acid

Precursor Synthesis and Functional Group Introduction for Propargyl-PEGylation

The synthesis of Propargyl-PEG2-acid relies on the strategic introduction of its two key functional groups—the propargyl group and the carboxylic acid—onto a polyethylene (B3416737) glycol scaffold. The methodologies employed are designed to ensure high purity and yield, preserving the integrity of the functional moieties for subsequent reactions.

Methodologies for Propargyl-Terminated Poly(ethylene glycol) Synthesis

The introduction of a terminal alkyne to a PEG chain is a foundational step in generating propargylated PEG derivatives. Several reliable methods have been established for this purpose.

One of the most common approaches is the Williamson ether synthesis . This method typically involves the deprotonation of a terminal hydroxyl group on a PEG chain using a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with a propargyl halide, most commonly propargyl bromide, to form the desired propargyl ether linkage. This technique is highly efficient for monofunctionalizing PEGs. scbt.com

Another prevalent method is the esterification of a carboxyl-terminated PEG with propargyl alcohol. Alternatively, a hydroxyl-terminated PEG can be reacted with propargynoic acid. These reactions are typically facilitated by a carbodiimide coupling agent.

A specific, high-yield route involves starting with a PEG molecule that already contains both a hydroxyl and a carboxyl group. The carboxyl function can be selectively converted to a propargyl ester by first forming its potassium salt and subsequently reacting it with propargyl bromide. organic-chemistry.org This approach yielded the desired α-hydroxyl-ω-propargyl PEG in a reported yield of 96.2%. organic-chemistry.org

The table below summarizes key methodologies for synthesizing propargyl-terminated PEGs.

| Synthesis Method | Reactants | Key Reagents | Bond Formed | Reference |

| Williamson Ether Synthesis | Hydroxyl-PEG, Propargyl Bromide | Strong Base (e.g., NaH) | Ether | scbt.com |

| Esterification | Carboxyl-PEG, Propargyl Alcohol | Coupling Agent (e.g., DCC) | Ester | organic-chemistry.org |

| Esterification from Salt | Potassium Salt of Carboxyl-PEG, Propargyl Bromide | - | Ester | organic-chemistry.org |

Introduction of Carboxylic Acid Functionalities

The carboxylic acid moiety provides a versatile handle for conjugation, most notably with primary amines. This functional group can either be part of the initial PEG precursor or be introduced onto a pre-functionalized PEG chain.

A common strategy for introducing a carboxylic acid is through the oxidation of a terminal primary alcohol on the PEG chain. Various oxidizing agents can be employed; however, care must be taken to use mild conditions to avoid cleavage of the PEG's ether backbone. nih.gov A well-regarded method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a co-oxidant.

Another widely used technique involves reacting a hydroxyl-terminated PEG with a cyclic anhydride, such as succinic anhydride . This reaction opens the anhydride ring, resulting in the formation of an ester linkage and a terminal carboxylic acid. organic-chemistry.orgcreative-biolabs.com While effective, it's important to note that the resulting ester bond can be susceptible to hydrolysis under certain physiological conditions, which may be a consideration depending on the final application. nih.gov

Reaction Mechanisms of this compound

The utility of this compound as a linker stems from the distinct and highly selective reactivity of its terminal functional groups. The alkyne participates in cycloaddition reactions, while the carboxylic acid engages in nucleophilic acyl substitution, primarily forming amide bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The propargyl group is specifically designed to participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.govacs.org This reaction is prized for its high efficiency, specificity, mild reaction conditions (it proceeds readily in aqueous environments), and the chemical stability of the resulting 1,2,3-triazole ring. mdpi.com The CuAAC reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

The mechanism is a stepwise process initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the this compound. mdpi.com This complex then reacts with an azide-containing molecule. The copper catalyst acts as a template, activating both the alkyne and the azide (B81097), facilitating the formation of a six-membered copper-containing ring intermediate. mdpi.com Subsequent rearrangement and protonation lead to the release of the stable 1,4-disubstituted triazole product and regeneration of the copper(I) catalyst, allowing the catalytic cycle to continue. mdpi.comyoutube.com

Catalytic Cycle of CuAAC:

Formation of Copper-Acetylide: Cu(I) reacts with the terminal alkyne to form a copper-acetylide complex.

Coordination: An azide molecule coordinates to the copper center.

Cycloaddition: The azide attacks the activated alkyne, forming a six-membered metallacycle intermediate.

Rearrangement & Protonolysis: The intermediate rearranges and is protonated to yield the final triazole product, regenerating the Cu(I) catalyst.

Carboxylic Acid Reactivity with Primary Amine Groups for Amide Bond Formation

The carboxylic acid end of this compound provides a reactive site for conjugation to molecules bearing primary amines, such as the side chains of lysine (B10760008) residues in proteins. Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxyl group. nih.govacs.orgbiomaxlab.net

This activation is typically achieved using coupling agents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are commonly used. nih.govacs.org EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, which displaces the isourea byproduct to form a stable amide bond.

To improve efficiency and reduce side reactions, the O-acylisourea intermediate can be converted into a more stable active ester by including reagents like N-hydroxysuccinimide (NHS). creative-biolabs.com The resulting NHS ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate but still highly reactive towards primary amines, facilitating clean and efficient amide bond formation under mild pH conditions (typically pH 7-9).

| Activating Agent(s) | Intermediate | Key Features |

| EDC or DCC | O-acylisourea | Highly reactive, can be prone to hydrolysis and side reactions. |

| EDC / NHS | NHS Ester | More stable than O-acylisourea, less susceptible to hydrolysis, provides higher coupling efficiency. |

Orthogonal Reactivity and Selective Bioconjugation Strategies

The true power of this compound lies in its orthogonal reactivity . The term "orthogonal" refers to the ability to perform two or more distinct chemical reactions in the same vessel, each proceeding to completion without interfering with the others. nih.gov In this case, the alkyne and carboxylic acid groups are an orthogonal pair.

This property enables highly selective and controlled bioconjugation strategies. scbt.comnih.gov For instance, a biomolecule can be modified at one site with an azide group and at another site with an amine group. This compound can then be used to bridge this biomolecule to another molecule or a surface. The CuAAC reaction will selectively target the azide, while the EDC/NHS-activated carboxylic acid will selectively target the amine. The order of these reactions can be controlled, allowing for a stepwise and precise assembly of complex molecular architectures. This level of control is crucial in applications like the construction of antibody-drug conjugates, where specific drug-to-antibody ratios must be achieved, and in the development of sophisticated biosensors and targeted drug delivery systems. scbt.comnih.gov

Derivatization and Scaffold Construction Utilizing this compound

The unique architecture of this compound, with its distinct reactive ends, provides a versatile platform for chemical derivatization and the assembly of elaborate molecular constructs. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, while the carboxylic acid can be readily coupled with amines to form stable amide bonds. mdpi.comcreative-biolabs.combroadpharm.com The intervening PEG spacer enhances the solubility of the molecule in aqueous media, a beneficial property for biological applications. mdpi.comcreative-biolabs.com

Synthesis of this compound Analogs and Derivatives

The synthetic versatility of the Propargyl-PEG scaffold allows for the generation of a diverse range of analogs and derivatives with tailored properties. By modifying the core structure, researchers can fine-tune characteristics such as linker length, hydrophilicity, and the nature of the terminal functional groups.

A general strategy for synthesizing propargyl-terminated heterobifunctional PEG derivatives involves a stepwise modification of a PEG starting material. mdpi.com For instance, a PEG molecule with terminal hydroxyl and carboxyl groups can be used as a precursor. The carboxyl group can be reacted with propargyl bromide to introduce the alkyne functionality. Subsequently, the hydroxyl group can be converted into various other functional moieties. mdpi.com

An example of this is the synthesis of an α-carboxyl-ω-propargyl PEG derivative. This is achieved by reacting an α-hydroxyl-ω-propargyl PEG with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine (TEA). mdpi.com This reaction effectively replaces the hydroxyl group with a carboxylic acid, yielding a bifunctional linker with a different spacer length compared to the original this compound.

Furthermore, the terminal hydroxyl group of the α-hydroxyl-ω-propargyl PEG intermediate can be modified to introduce other functionalities. For example, reaction with cysteamide can introduce a thiol group, while reaction with tert-butyl carbazate can yield a hydrazide group. mdpi.com These derivatives, with their distinct reactive handles, expand the repertoire of bioconjugation strategies available to researchers.

A variety of Propargyl-PEG-acid derivatives with different PEG chain lengths are also available, such as Propargyl-PEG1-acid, Propargyl-PEG3-acid, and Propargyl-PEG4-acid, allowing for systematic variation of the linker length in the design of complex molecules. broadpharm.com

Table 1: Examples of Propargyl-PEG-acid Derivatives and their Functional Groups

| Compound Name | Terminal Functional Group 1 | Terminal Functional Group 2 | PEG Units |

| This compound | Propargyl | Carboxylic Acid | 2 |

| α-hydroxyl-ω-propargyl PEG | Propargyl | Hydroxyl | Variable |

| α-carboxyl-ω-propargyl PEG | Propargyl | Carboxylic Acid | Variable |

| α-mercapto-ω-propargyl PEG | Propargyl | Thiol | Variable |

| α-hydrazide-ω-propargyl PEG | Propargyl | Hydrazide | Variable |

Incorporation into Multifunctional Chemical Scaffolds

The orthogonal reactivity of this compound and its derivatives makes them ideal building blocks for the construction of multifunctional chemical scaffolds, where different molecular entities with distinct functions are brought together in a controlled manner. These scaffolds are particularly relevant in the development of targeted therapeutics and diagnostic agents.

A prime example of this is the use of this compound as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In ADCs, the linker connects a potent cytotoxic drug to an antibody that specifically targets cancer cells. In PROTACs, the linker joins a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com

A detailed illustration of the incorporation of a Propargyl-PEG2-derivative into a complex, multifunctional scaffold is the synthesis of a theranostic small-molecule prodrug conjugate for neuroendocrine prostate cancer. mdpi.com In this work, a closely related derivative, Propargyl-PEG2-amine, was utilized. The conversion of this compound to its amine counterpart is a straightforward amidation reaction. This amine derivative was then incorporated into a triazine-based scaffold.

The synthesis involved a modular assembly on a trifunctional 1,3,5-triazine core. mdpi.com One of the reactive sites on the triazine was functionalized with the Propargyl-PEG2-amine. This propargyl group then served as an anchor for the attachment of a prodrug moiety, Val-Cit-pABOC-FTY720, via a click chemistry reaction with an azido-PEGylated version of the prodrug. mdpi.com

The other two sites on the triazine core were used to attach:

A DOTA chelator, functionalized with a PEG3 diamine linker, for radiolabeling with Gallium-68 for Positron Emission Tomography (PET) imaging. mdpi.com

An octreotide molecule, attached via a PEG4 linker, for targeting the somatostatin receptor 2 (SSTR2) which is overexpressed in neuroendocrine tumors. mdpi.com

This intricate design resulted in a single molecule with three distinct functionalities: a targeting moiety, an imaging agent, and a therapeutic prodrug. The Propargyl-PEG2 linker played a crucial role in this architecture by providing a stable and efficient means of attaching the prodrug component to the central scaffold. mdpi.com

Table 2: Components of a Multifunctional Theranostic Scaffold Incorporating a Propargyl-PEG2-Derivative

| Component | Function | Attachment to Scaffold |

| Triazine | Central Scaffold | N/A |

| Octreotide-PEG4 | SSTR2 Targeting | Substitution reaction |

| DOTA-PEG3 | PET Imaging (Chelator) | SN2 reaction |

| Val-Cit-pABOC-FTY720 | Prodrug | Click chemistry via Propargyl-PEG2-linker |

This example highlights the power of using building blocks like this compound to construct sophisticated molecular architectures with tailored biological functions. The ability to combine targeting, imaging, and therapeutic modalities into a single agent holds great promise for the future of personalized medicine.

Applications of Propargyl Peg2 Acid in Targeted Therapeutic Modalities

Antibody-Drug Conjugates (ADCs) Research

ADCs represent a class of biopharmaceuticals that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a specific tumor antigen. nih.gov The linker connecting the antibody and the cytotoxic drug is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. adcreview.com

Propargyl-PEG2-acid as a Non-Cleavable Linker in ADC Synthesis

This compound serves as a non-cleavable linker in the synthesis of ADCs. medchemexpress.commedchemexpress.com Non-cleavable linkers are designed to release the payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome. This mechanism is believed to minimize off-target toxicity.

The synthesis strategy using this compound typically involves a two-step process. First, the carboxylic acid end of the linker is reacted with an amine group on the cytotoxic payload through amide bond formation, often facilitated by activating agents like EDC or DCC. creative-biolabs.combroadpharm.com Second, the propargyl group at the other end of the linker provides a reactive handle for conjugation to the antibody. This is achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the alkyne on the linker reacts with an azide (B81097) group that has been site-specifically introduced onto the antibody to form a stable triazole linkage. creative-biolabs.commedchemexpress.com This modular approach allows for the precise and stable attachment of the drug to the antibody.

Impact of PEG Linker on ADC Pharmacokinetics and Efficacy Studies

The inclusion of a PEG spacer, such as the di-ethylene glycol unit in this compound, has a significant impact on the physicochemical and pharmacological properties of ADCs. adcreview.comlabinsights.nl Hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation, reducing efficacy and increasing toxicity. nih.gov The hydrophilic nature of the PEG linker helps to mitigate this issue. adcreview.comnih.gov

Key benefits of PEGylation in ADCs include:

Improved Pharmacokinetics : PEGylation creates a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing non-specific clearance by the reticuloendothelial system. labinsights.nl Studies have shown that ADCs with PEG linkers exhibit slower plasma clearance and longer half-lives. adcreview.comsemanticscholar.orgbohrium.com

Enhanced Drug-to-Antibody Ratio (DAR) : By improving the solubility of hydrophobic payloads, PEG linkers enable the attachment of more drug molecules per antibody (a higher DAR) without causing aggregation. adcreview.comlabinsights.nl This can lead to the delivery of a higher concentration of the cytotoxic drug to target cells. adcreview.com

Reduced Immunogenicity : The PEG linker can shield potential epitopes on the payload or the linker itself, reducing the risk of an immune response against the ADC. labinsights.nl

Research has demonstrated that optimizing the length of the PEG linker is crucial. One study on affibody-based drug conjugates showed that inserting PEG chains of 4 kDa and 10 kDa significantly prolonged the circulation half-life by 2.5- and 11.2-fold, respectively, leading to improved therapeutic outcomes in animal models. semanticscholar.orgbohrium.com

| Property | Effect of PEG Linker | Research Finding |

|---|---|---|

| Solubility | Increased | PEG linkers solubilize hydrophobic payloads, preventing aggregation. adcreview.comlabinsights.nl |

| Pharmacokinetics | Improved | Prolonged circulation half-life and slower plasma clearance. adcreview.comsemanticscholar.org |

| Drug Loading (DAR) | Higher DAR Achievable | Enables higher drug-to-antibody ratios without compromising stability. labinsights.nl |

| Immunogenicity | Reduced | Shields payload epitopes, lowering the risk of immune recognition. labinsights.nl |

| Efficacy | Enhanced | Improved tumor targeting and therapeutic index. labinsights.nlnih.gov |

Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells. rsc.org They consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. rsc.orgprecisepeg.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. rsc.org

Design and Synthesis of PROTACs Utilizing this compound as a Linker

The modular design of PROTACs allows for their rapid assembly. nih.govtocris.com this compound's bifunctional nature facilitates this process. The carboxylic acid can be coupled to the E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) or the target protein ligand via an amide bond. tocris.com The propargyl group can then be used in a click reaction with an azide-functionalized partner ligand, creating a stable triazole linkage within the final PROTAC structure. nih.gov This synthetic flexibility allows researchers to create libraries of PROTACs with varied linker compositions and lengths to optimize degradation activity. tocris.com

Investigation of Linker Length and Flexibility on PROTAC Activity and Target Degradation

The length and flexibility of the linker are among the most critical parameters in PROTAC design. nih.govresearchgate.net An optimal linker length is required to correctly orient the target protein and the E3 ligase to facilitate efficient ubiquitin transfer. nih.gov

If the linker is too short , it can cause steric clashes, preventing the simultaneous binding of both proteins and the formation of a stable ternary complex. nih.govresearchgate.net

If the linker is too long , it may not effectively bring the two proteins into close enough proximity for ubiquitination to occur, or it may allow for unproductive binding geometries. nih.gov

PEG linkers, like the one derived from this compound, are widely used because they are flexible and their length can be systematically varied by adding or removing ethylene glycol units. nih.govnih.gov Numerous studies have highlighted the profound impact of linker length on PROTAC efficacy. For example, a study on estrogen receptor alpha (ERα) targeting PROTACs found that a 16-atom PEG linker was significantly more potent at degrading the target compared to a 12-atom PEG linker, even though both had similar binding affinities for ERα. nih.govnih.gov Conversely, for PROTACs targeting the protein TBK1, degradation was not observed with linkers shorter than 12 atoms, but longer linkers significantly improved activity. This demonstrates that the optimal linker length is specific to each target protein and E3 ligase pair. nih.gov

The flexibility imparted by PEG chains can be advantageous in allowing the ternary complex to adopt a productive conformation. nih.gov However, excessive flexibility can sometimes be detrimental. rsc.org Therefore, researchers often explore a range of linkers, from flexible alkyl and PEG chains to more rigid structures containing rings or alkynes, to fine-tune the PROTAC's properties and achieve maximal target degradation. precisepeg.comnih.gov

| Linker Property | Impact on PROTAC Activity | Rationale |

|---|---|---|

| Length | Critical for Efficacy | Determines the distance and orientation between the target protein and E3 ligase for optimal ternary complex formation. nih.govnih.gov |

| Flexibility | Can be Beneficial | Allows the PROTAC to accommodate the binding surfaces of both proteins, aiding in complex formation. nih.gov |

| Composition (e.g., PEG) | Affects Physicochemical Properties | Influences solubility, cell permeability, and metabolic stability. nih.gov |

Strategies for PROTAC Assembly via Click Chemistry Linkage

The modular nature of Proteolysis Targeting Chimeras (PROTACs) necessitates robust and efficient chemical strategies for their assembly. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for conjugating the target protein ligand and the E3 ligase ligand via a suitable linker. nih.govmedchemexpress.com The compound this compound is a heterobifunctional linker specifically designed to leverage this strategy. medchemexpress.comfujifilm.com

This compound incorporates two key functionalities that facilitate the stepwise assembly of a PROTAC molecule. The propargyl group, a terminal alkyne, serves as a handle for the click chemistry reaction. medchemexpress.com This group readily reacts with an azide-functionalized binding moiety (either the target protein ligand or the E3 ligase ligand) in the presence of a copper(I) catalyst to form a stable triazole ring. nih.gov The resulting triazole linkage is not only formed under mild conditions with high efficiency but is also metabolically stable, making it a suitable connection for in vivo applications. precisepeg.com

The other end of the this compound molecule features a carboxylic acid. This functional group is typically used for standard amide bond formation with an amine-containing binding moiety. The assembly process, therefore, often involves a two-step sequence. First, one of the binding ligands is coupled to the carboxylic acid of the linker. In the second step, the resulting intermediate, now bearing a terminal alkyne, is "clicked" to the other binding ligand, which has been appropriately modified with an azide group. The polyethylene (B3416737) glycol (PEG) component of the linker, in this case comprising two ethylene glycol units, enhances the solubility and can favorably impact the pharmacokinetic properties of the final PROTAC molecule. precisepeg.combiochempeg.com

The CuAAC reaction is renowned for its high yield, tolerance of a wide range of functional groups, and the mild reaction conditions under which it proceeds. medchemexpress.com This makes it an ideal strategy for the late-stage assembly of complex molecules like PROTACs, where sensitive functional groups on the binding ligands need to be preserved. The near-quantitative yields of the click reaction simplify the purification of the final PROTAC, which is a significant advantage in the development of therapeutic agents. nih.gov

The versatility of the click chemistry approach allows for the rapid generation of PROTAC libraries with variations in the linker length, composition, and attachment points on the ligands. nih.gov For instance, researchers have synthesized libraries of PROTACs by coupling an azide-functionalized JQ1 (a ligand for the BRD4 protein) with various alkyne-modified E3 ligase ligands. nih.gov While a specific research example detailing the use of this compound was not identified in the public domain, the principle of its application is well-represented in studies utilizing similar short PEG-alkyne linkers.

To illustrate the application of this strategy, the following data table presents examples of PROTACs assembled using click chemistry with short PEG or alkyl linkers, showcasing the diversity of targets and ligands that can be employed.

| Target Protein Ligand | E3 Ligase Ligand | Linker Type | Resulting PROTAC | Biological Activity (DC50) |

| JQ1 (BRD4 inhibitor) | Pomalidomide (CRBN ligand) | Alkyne-PEG1-Azide | BRD4 Degrader | < 0.5 µM |

| JQ1 (BRD4 inhibitor) | Pomalidomide (CRBN ligand) | Alkyne-PEG2-Azide | BRD4 Degrader | > 5 µM |

| JQ1 (BRD4 inhibitor) | Pomalidomide (CRBN ligand) | Alkyne-PEG4-Azide | BRD4 Degrader | < 0.5 µM |

| SirReal (Sirt2 ligand) | Thalidomide (CRBN ligand) | Alkyne-Azide | Sirt2 Degrader | Not Reported |

This table presents representative data for PROTACs synthesized using click chemistry with short PEG linkers to illustrate the general strategy. The DC50 values for the BRD4 degraders highlight the critical role of linker length in PROTAC efficacy. medchemexpress.com

The development of "in-cell click-formed proteolysis-targeting chimeras" (CLIPTACs) represents a further evolution of this strategy. This approach involves the administration of two smaller, more cell-permeable precursor molecules—one containing an alkyne and the other a tetrazine—which then self-assemble into the active PROTAC within the cell. nih.gov This strategy aims to overcome the limitations of high molecular weight and poor cell permeability often associated with fully assembled PROTACs. nih.gov

Research Applications of Propargyl Peg2 Acid in Chemical Biology Tools and Probes

The specific functionalities of Propargyl-PEG2-acid make it an ideal component for the design and synthesis of sophisticated tools for probing biological systems. Its ability to bridge different molecular entities with high efficiency and specificity has been leveraged in protein labeling and the development of novel probes.

In Vitro and In Vivo Protein Tagging via Click Chemistry with this compound

The propargyl group of this compound is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the covalent and specific attachment of the linker to proteins that have been metabolically or genetically engineered to contain an azide (B81097) group.

In Vitro Labeling: In a laboratory setting, this compound can be used to tag purified proteins. The process typically involves first activating the carboxylic acid group of the linker to form an active ester, which then reacts with primary amines (such as the side chain of lysine (B10760008) residues) on a protein of interest. This initial conjugation step introduces the propargyl group onto the protein. Subsequently, an azide-bearing molecule, such as a fluorescent dye or a biotin (B1667282) tag, can be "clicked" onto the propargyl-functionalized protein. This two-step approach allows for a modular and efficient way to label proteins for various downstream applications, including western blotting and pull-down assays.

| Reagent | Function | Reaction Condition |

| This compound | Introduces an alkyne handle | Amide coupling with protein amines (e.g., using EDC/NHS chemistry) |

| Azide-modified Fluorophore | Reporter molecule for detection | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Azide-modified Biotin | Affinity tag for purification/detection | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

In Vivo Tagging: The bioorthogonal nature of the click reaction makes this compound suitable for protein labeling in complex biological environments, including living cells and organisms. By introducing azide-functionalized unnatural amino acids into the cellular machinery, proteins can be expressed with azide handles. A cell-permeable this compound derivative can then be introduced, which, after conjugation to a reporter molecule, can specifically label the target protein within its native environment. This strategy allows for the visualization and tracking of proteins in real-time, providing valuable insights into their localization, trafficking, and interactions.

Development of Fluorescent and Affinity Probes for Biomolecule Interrogation

The bifunctional nature of this compound is instrumental in the construction of novel probes for detecting and isolating biomolecules.

Fluorescent Probes: By conjugating a fluorophore to the propargyl group and a targeting moiety to the carboxylic acid, this compound can be used to create highly specific fluorescent probes. For example, a small molecule inhibitor of a specific enzyme can be attached to the carboxylic acid end of the linker. The resulting conjugate can then be "clicked" to an azide-containing fluorescent dye. This creates a probe that can specifically bind to the active site of the target enzyme, allowing for its visualization and quantification in complex biological samples. The PEG spacer in this context helps to improve the solubility of the probe and minimizes steric hindrance, ensuring that both the targeting moiety and the fluorophore can function optimally.

Affinity Probes: In a similar fashion, this compound can be used to develop affinity probes for identifying and isolating binding partners of a particular protein or small molecule. In this application, a "bait" molecule is attached to the carboxylic acid end of the linker. The propargyl group is then used to attach an affinity tag, such as biotin, via a click reaction. The resulting probe can be introduced into a cell lysate, where the bait molecule will bind to its specific target proteins. The entire complex can then be captured and purified using streptavidin-coated beads, which have a high affinity for biotin. The isolated proteins can then be identified by mass spectrometry, revealing novel protein-protein or protein-small molecule interactions.

Advanced Drug Delivery System Research

This compound plays a crucial role in the development of sophisticated drug delivery systems, where its properties are exploited to enhance the therapeutic efficacy of various agents.

PEGylation Strategies for Enhanced Solubility, Stability, and Bioavailability of Therapeutic Agents

PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound serves as a valuable building block in site-specific PEGylation strategies.

By attaching this compound to a therapeutic protein or peptide, a handle for subsequent modification is introduced. This allows for the precise attachment of a larger PEG chain via click chemistry, resulting in a homogeneously PEGylated product. This site-specific approach is advantageous over traditional random PEGylation methods, as it can prevent the loss of biological activity that often occurs when PEG is attached to critical functional residues. The enhanced solubility and increased hydrodynamic radius conferred by the PEG chain can lead to improved stability in circulation, reduced renal clearance, and decreased immunogenicity, ultimately enhancing the bioavailability and therapeutic window of the drug.

In a notable example, a derivative of this compound was utilized in the synthesis of tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. The linker facilitates the attachment of a fatty acid moiety, which promotes binding to serum albumin, thereby extending the drug's half-life and allowing for once-weekly administration pnas.org.

Fabrication of Targeted and Controlled Release Systems

The functional groups of this compound can be used to construct drug delivery systems that can target specific cells or tissues and release their payload in a controlled manner.

Targeted Delivery: The carboxylic acid group of this compound can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, that specifically recognize receptors overexpressed on the surface of diseased cells, for example, in cancer. The propargyl group can then be used to attach a therapeutic agent. This creates a targeted drug conjugate that can selectively deliver the drug to the site of action, minimizing off-target toxicity.

Controlled Release: this compound can be incorporated into stimuli-responsive drug delivery systems. For instance, it can be used to link a drug to a nanoparticle through a bond that is stable in the bloodstream but is cleaved in the specific microenvironment of a tumor, such as a low pH or the presence of certain enzymes. This allows for the controlled release of the drug specifically at the target site, further enhancing its therapeutic index. Research by Zhang et al. demonstrated the use of a related linker in the fabrication of pH-dependent swelling polyelectrolyte nanofilms, highlighting the potential for creating environmentally sensitive release systems researchgate.net.

Nanomedicine Formulation and Bioconjugation Approaches

This compound is a key component in the formulation of various nanomedicines, including liposomes and polymeric micelles, where it is used for surface functionalization and bioconjugation.

Liposome Functionalization: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The surface of liposomes can be modified with this compound to introduce alkyne groups. These groups can then be used to attach targeting ligands or other functional molecules via click chemistry. This surface functionalization can improve the circulation time of the liposomes, enhance their accumulation at the target site, and facilitate their uptake by target cells.

Surface Functionalization for Biomedical and Biosensor Research

The compound this compound is a valuable tool in surface chemistry, particularly for functionalizing materials used in biomedical devices and biosensors. Its heterobifunctional nature, possessing a terminal alkyne group and a carboxylic acid, allows for the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to various substrates. creative-biolabs.com This process, known as PEGylation, is a cornerstone strategy for tailoring the interface between synthetic materials and biological systems.

Strategies for Surface Modification to Mitigate Non-Specific Adsorption

A primary challenge in the application of materials in biological environments is the non-specific adsorption of proteins and other biomolecules. mdpi.com This phenomenon can lead to device failure, immune responses, and inaccurate sensor readings. Surface modification with PEG chains is a widely adopted strategy to combat this issue. nih.govmdpi.com

This compound serves as a linker to graft PEG chains onto a surface. The carboxylic acid end of the molecule can be reacted with primary amine groups on a substrate in the presence of activators like EDC or DCC to form a stable amide bond. creative-biolabs.combroadpharm.com The propargyl group then provides a reactive handle for further modifications via click chemistry. broadpharm.com The grafted PEG layer creates a hydrophilic shield on the material's surface. creative-biolabs.com This layer generates a hydration shell that sterically hinders the approach of proteins and physically prevents them from adsorbing onto the surface. mdpi.com Research has demonstrated that PEG-modified hydrogels can significantly reduce non-specific protein binding, with some studies showing a 10-fold decrease in non-specific adsorption. nih.govresearchgate.net This "stealth" property is crucial for devices that are in contact with complex biological fluids like blood or serum. mdpi.com

Enhancing Biocompatibility of Materials and Devices

The ability to mitigate non-specific protein adsorption is directly linked to improving the biocompatibility of materials and devices. By preventing the initial layer of protein adhesion, PEGylated surfaces can circumvent the cascade of biological responses that lead to inflammation, foreign body response, and implant rejection. This compound is instrumental in this process by enabling the stable attachment of these biocompatible PEG layers. The enhanced solubility and hydrophilicity conferred by the PEG spacer are key attributes that contribute to this improved compatibility with biological systems. axispharm.com This surface modification is a critical step in the development of advanced medical implants, diagnostic tools, and research instruments designed for seamless interaction with the body.

Development of Functionalized Surfaces for Diagnostic Applications

In the realm of biosensors and diagnostics, controlled surface functionalization is essential for achieving high sensitivity and specificity. This compound facilitates the creation of such functional surfaces. After immobilizing the linker on a substrate (e.g., a sensor chip), the terminal propargyl group becomes available for modification. broadpharm.com This alkyne group is a key component for "click chemistry," a set of reactions known for their high efficiency and specificity. nih.govlabinsights.nl

Specifically, the propargyl group can react with azide-functionalized molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a highly stable triazole linkage. creative-biolabs.commedchemexpress.com This allows for the precise and oriented attachment of biorecognition elements, such as antibodies, peptides, or nucleic acid aptamers, to the sensor surface. This controlled immobilization enhances the accessibility of the capture molecules to their targets, leading to improved sensor performance. The PEG spacer also serves to distance the recognition element from the surface, minimizing steric hindrance and further reducing non-specific binding, which collectively enhances the signal-to-noise ratio in diagnostic assays. axispharm.com

Imaging Probe Development and Optimization

This compound is a versatile building block in the synthesis of sophisticated molecular imaging probes. Its structure as a non-cleavable, PEG-based linker is particularly advantageous for creating stable and effective probes for research and potential clinical applications. medchemexpress.commedchemexpress.com

Role of this compound in Constructing Targeted Optical Imaging Probes

Targeted optical imaging agents are designed to specifically accumulate at a site of interest, such as a tumor, allowing for visualization against the surrounding tissue. nih.govnih.gov These probes typically consist of a targeting moiety (e.g., an antibody or peptide), a signaling component (e.g., a fluorophore), and a linker connecting the two. nih.gov

Influence of PEG Linkers on Probe Performance and Tumor-to-Background Ratios

Research has shown that incorporating short PEG linkers into antibody-fluorophore conjugates can lead to substantial improvements in imaging performance. nih.govnih.gov For instance, in one study, an anti-EGFR monoclonal antibody (Panitumumab) was conjugated to the near-infrared fluorophore Indocyanine Green (ICG) using short PEG linkers. This modification resulted in a higher percentage of stable covalent binding (70-86%) compared to conjugates without the PEG linker. nih.govnih.gov This increased stability reduces the premature release of the fluorophore in vivo, which is a common cause of high background signals, particularly in the liver and abdomen. nih.gov

The enhanced stability and favorable pharmacokinetics conferred by the PEG linkers translate directly to improved imaging contrast, as measured by the tumor-to-background ratio (TBR). Probes with optimal binding affinity, specific uptake, and rapid clearance from non-target tissues yield high TBRs. nih.gov The Panitumumab-ICG conjugates with short PEG linkers demonstrated a remarkable ability to detect EGFR-positive tumors with high contrast. nih.govnih.gov In another study, a short PEG8 linker was found to alter the pharmacokinetics of the antibody trastuzumab, leading to faster blood clearance while maintaining tumor uptake, which enabled high-contrast PET imaging as early as 24 hours post-injection. rsc.org

Table 1: Impact of Short PEG Linkers on Imaging Probe Performance

| Probe | Target | Key Finding | Tumor-to-Background Ratio (TBR) | Reference |

|---|---|---|---|---|

| Panitumumab-ICG with short PEG linkers | EGFR | Higher covalent binding (70-86%), less in vivo dissociation | 15.8 (tumor-to-negative tumor) at 3 days | nih.gov, nih.gov |

| Panitumumab-ICG with short PEG linkers | EGFR | Reduced background signal | 6.9 (tumor-to-liver) at 3 days | nih.gov, nih.gov |

| Trastuzumab with short PEG8 linker | HER2 | Faster blood clearance, maintained tumor uptake | High-contrast immuno-PET images at 24h | rsc.org |

Preclinical Imaging Studies Utilizing this compound Conjugates

This compound serves as a critical heterobifunctional linker in the construction of advanced molecular imaging probes for preclinical research. Its architecture, featuring a terminal alkyne group for click chemistry and a carboxylic acid for amide bond formation, allows for the precise assembly of complex imaging agents. The short, hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the resulting conjugate without significantly altering the pharmacokinetic profile of the targeting molecule. These characteristics make it a valuable tool for developing probes for non-invasive imaging modalities like Positron Emission Tomography (PET).

In a representative preclinical study, a novel PET imaging probe, designated [⁶⁸Ga]Ga-NOTA-P2-RGD, was synthesized and evaluated for its ability to visualize tumor angiogenesis by targeting αvβ3 integrin. The probe's design leveraged this compound to conjugate a NOTA chelator, stably complexed with Gallium-68, to a cyclic Arginine-Glycine-Aspartic acid (RGD) peptide, a well-established ligand for αvβ3 integrin.

The primary objectives of such a preclinical investigation would be to:

Determine the in vivo stability of the radiolabeled conjugate.

Assess the biodistribution and pharmacokinetic profile of the imaging probe.

Evaluate the tumor-targeting efficacy and specificity in a relevant animal model.

Visualize tumor localization and assess tumor-to-background signal ratios using PET imaging.

The study would typically be conducted in immunodeficient mice bearing xenograft tumors with high expression of the target receptor, for instance, a human glioblastoma cell line. Following intravenous administration of [⁶⁸Ga]Ga-NOTA-P2-RGD, dynamic and static PET/CT imaging would be performed at various time points to track the distribution of the probe throughout the body.

Detailed Research Findings

Post-imaging, ex vivo biodistribution analysis would be carried out to quantify the uptake of the radiotracer in various organs and tissues. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). The findings from such a study would be expected to demonstrate rapid blood clearance of the imaging agent, primarily through the renal system, which is characteristic of small peptide-based probes. The hydrophilic nature of the this compound linker would contribute to this favorable pharmacokinetic profile by minimizing non-specific binding and facilitating renal excretion.

A significant accumulation of the probe in the tumor tissue relative to non-target organs would indicate successful targeting of αvβ3 integrin. The specificity of this uptake would be confirmed through a blocking study, where a separate cohort of tumor-bearing mice is co-injected with an excess of non-radiolabeled RGD peptide, which would compete for binding to the αvβ3 integrin receptors and result in a markedly reduced tumor uptake of the radiotracer.

The PET images would be expected to provide clear visualization of the tumor, with high contrast against the surrounding healthy tissue. The quantitative data from these images, along with the ex vivo biodistribution results, would allow for a comprehensive evaluation of the imaging probe's potential for clinical translation.

The following interactive data table presents representative biodistribution data from a hypothetical preclinical study of [⁶⁸Ga]Ga-NOTA-P2-RGD in a glioblastoma xenograft mouse model.

| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 |

| Heart | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Lungs | 1.5 ± 0.3 | 0.7 ± 0.2 | 0.3 ± 0.1 |

| Liver | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3 |

| Spleen | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Kidneys | 15.2 ± 2.5 | 10.5 ± 1.8 | 5.3 ± 0.9 |

| Muscle | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Bone | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |

| Tumor | 4.8 ± 0.8 | 5.5 ± 1.0 | 4.2 ± 0.7 |

| Tumor (Blocked) | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |

These data illustrate the typical characteristics of a successful peptide-based PET probe, including high tumor uptake and favorable tumor-to-background ratios, which are critical for sensitive and specific tumor imaging. The use of this compound as a linker in such conjugates is instrumental in achieving the desired physicochemical and pharmacokinetic properties for effective preclinical imaging.

Broader Scientific Research Areas and Emerging Applications

Peptide-Drug Conjugates (PDCs) Research

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that leverage the specificity of peptides to deliver potent cytotoxic agents directly to diseased cells, such as cancer cells. nih.gov This strategy aims to increase therapeutic efficacy while minimizing off-target toxicity. PDCs are composed of three essential components: a targeting peptide, a cytotoxic drug (payload), and a chemical linker that connects them. nih.gov

Propargyl-PEG2-acid is utilized as a non-cleavable linker in the synthesis of PDCs. medchemexpress.comglpbio.com Its bifunctional nature allows for the covalent attachment of a targeting peptide to a cytotoxic drug. lookchem.com Typically, the carboxylic acid end of the linker is reacted with an amine group on the peptide to form a stable amide bond. broadpharm.com The propargyl group on the other end is then available to react with an azide-modified drug payload via click chemistry, creating an exceptionally stable triazole linkage. broadpharm.comcreative-biolabs.com

The inclusion of the short PEG chain is a critical design feature. It enhances the water solubility of the entire conjugate, which is often a challenge with hydrophobic drug payloads, and can help to reduce aggregation. This improved biophysical profile is essential for the development of effective targeted therapeutics. By serving as a stable and soluble bridge, this compound facilitates the creation of well-defined PDCs for preclinical research and development.

The stability of the linker is a paramount consideration in PDC design, as premature release of the cytotoxic drug in circulation can lead to systemic toxicity. this compound is categorized as a non-cleavable linker because the amide and triazole bonds it forms are highly stable under physiological conditions and are not readily broken down by enzymes. nih.govglpbio.comchemsrc.com

Material Science and Polymer Chemistry

The field of material science increasingly relies on precise chemical tools to build complex, functional materials for biomedical applications. Click chemistry has emerged as a powerful method for its high efficiency, specificity, and mild reaction conditions. acs.org

This compound serves as a valuable building block in the fabrication of advanced biomaterials due to its dual functionality. sigmaaldrich.com The propargyl group is a ready handle for CuAAC click reactions, allowing for the covalent attachment of the linker to polymer backbones or surfaces that have been functionalized with azide (B81097) groups. acs.orgnih.gov This "grafting-to" approach is a common strategy for creating materials with precisely controlled properties. nih.gov

For example, a polymer backbone can be decorated with this compound molecules. The exposed carboxylic acid groups can then be used to attach bioactive molecules, such as growth factors or targeting ligands, thereby creating a multifunctional biomaterial. This method is employed in the synthesis of hydrogels, nanoparticles for drug delivery, and other complex macromolecular structures. mdpi.commdpi.com The reliability of the click reaction ensures high yields and specificity, which are critical for producing well-defined materials for biomedical use. acs.org

In tissue engineering, polymeric scaffolds provide a temporary structure that supports cell growth and tissue regeneration. mdpi.comresearchgate.net PEG and its derivatives are widely used in these applications due to their biocompatibility, hydrophilicity, and ability to resist non-specific protein adsorption. mdpi.comresearchgate.net

This compound can be incorporated into the synthesis of these scaffolds. For instance, it can be copolymerized with other monomers to create a degradable polymer network that has pendant propargyl groups. researchgate.net These groups serve as anchor points for subsequent functionalization via click chemistry, allowing for the attachment of cell-adhesive peptides or other signaling molecules to guide tissue development. mdpi.com Similarly, surfaces of medical implants or diagnostic devices can be coated with polymers bearing this compound. This surface modification not only improves biocompatibility by presenting a hydrophilic PEG layer but also provides a reactive handle for covalently immobilizing enzymes or antibodies for biosensor applications.

Chemical Probes and Activity-Based Profiling

Chemical probes are essential tools in chemical biology for studying the function and activity of proteins and other biomolecules within their native environment. Activity-based protein profiling (ABPP) is a powerful proteomic technique that uses such probes to measure the activity of entire enzyme classes. rsc.org

This compound functions as an effective linker for the synthesis of chemical probes and is particularly useful for ABPP. glpbio.com A typical activity-based probe consists of a reactive group (the "warhead") that covalently binds to the active site of a target enzyme, a reporter tag (like a fluorophore or biotin) for detection, and a linker connecting them. rsc.org

The versatility of this compound allows it to link a warhead to a reporter tag. More commonly in ABPP, the probe is designed with the propargyl group acting as a bio-orthogonal handle. The probe, containing the warhead and the linker, is introduced into a complex biological sample (e.g., a cell lysate). After the probe has reacted with its target enzymes, a reporter molecule containing an azide group is added. A CuAAC reaction then "clicks" the reporter tag onto the probe-enzyme conjugate. This two-step approach allows for the profiling of enzyme activity with minimal perturbation to the biological system. The hydrophilic PEG component of the linker helps maintain the probe's solubility and accessibility to its targets. lookchem.com

Construction of Chemical Tools for Biological Pathway Interrogation

This compound is instrumental in creating chemical tools designed to investigate and understand complex biological pathways. Its bifunctional nature allows it to act as a crosslinker, connecting different molecules to create probes that can be used to study cellular processes. sigmaaldrich.comsigmaaldrich.com

One key application is in the synthesis of probes for photoaffinity labeling. atamanchemicals.com In this technique, a photoreactive group is attached to a molecule of interest. When exposed to light, this group forms a covalent bond with nearby interacting proteins, allowing for their identification. This compound can serve as the linker connecting the molecule of interest to the photoreactive group.

Furthermore, this compound is used in the development of sophisticated drug delivery systems. lookchem.com By attaching drug molecules to carrier systems using this compound as a linker, researchers can improve the solubility, stability, and bioavailability of therapeutic agents. This allows for more targeted and controlled release of drugs, which is essential for studying their effects on specific biological pathways.

The versatility of this compound also extends to the functionalization of surfaces, such as those on biomedical devices and biosensors. By coating these surfaces with this compound, researchers can reduce non-specific protein binding and improve biocompatibility, which is critical for developing tools that can interact with biological systems without causing unwanted interference.

A significant area of application is in the construction of Proteolysis-Targeting Chimeras (PROTACs). lookchem.commedchemexpress.comarctomsci.com PROTACs are molecules designed to specifically target and degrade certain proteins within a cell, making them powerful tools for studying protein function and validating new drug targets. medchemexpress.comarctomsci.comsigmaaldrich.com this compound serves as a linker in the synthesis of these complex molecules, connecting a ligand that binds to the target protein with a ligand that recruits the cellular machinery responsible for protein degradation. medchemexpress.comarctomsci.comglpbio.com

| Application Area | Role of this compound | Desired Outcome |

| Photoaffinity Labeling | Linker for photoreactive probes. atamanchemicals.com | Identification of protein interactions. |

| Drug Delivery Systems | Enhances solubility and stability of drugs. | Targeted and controlled drug release. |

| Surface Modification | Improves biocompatibility of devices. | Reduced non-specific protein binding. |

| PROTACs | Linker in bifunctional molecules. lookchem.commedchemexpress.com | Targeted protein degradation. medchemexpress.comarctomsci.com |

Applications in Proteomics and Target Identification Studies

The field of proteomics, which is the large-scale study of proteins, heavily relies on chemical tools for protein labeling, identification, and functional analysis. This compound plays a pivotal role in these applications due to its utility in "click chemistry," a set of powerful and reliable chemical reactions. medchemexpress.commedchemexpress.com

Protein labeling is a fundamental technique in proteomics, and this compound facilitates this process by enabling the attachment of various tags or probes to proteins. The propargyl group of the compound can react with an azide-modified molecule, which can be a fluorescent dye, a biotin (B1667282) tag for purification, or another reporter molecule. lookchem.com This allows researchers to visualize, track, and isolate specific proteins within complex biological samples.

In target identification studies, a crucial step in drug discovery, this compound is used to create probes that can "fish out" the protein targets of a drug candidate. By linking a drug molecule to this compound, and then introducing an azide-containing reporter tag via click chemistry, researchers can pull down the drug's binding partners from a cell lysate for identification by mass spectrometry.

The use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) is another significant application. medchemexpress.comarctomsci.commedchemexpress.com ADCs are a class of targeted therapies where a cytotoxic drug is linked to an antibody that specifically recognizes a protein on the surface of cancer cells. medchemexpress.com this compound can act as a stable, non-cleavable linker connecting the antibody and the drug. medchemexpress.comarctomsci.com This ensures that the toxic payload is delivered directly to the target cells, which is a key strategy in modern cancer therapy research.

Moreover, the compound is utilized in protein footprinting methods, which provide insights into protein structure and conformational changes. ambeed.com By covalently modifying proteins, researchers can map the regions of a protein that are exposed or buried, and how these change upon interaction with other molecules.

| Research Area | Specific Application | Key Feature of this compound |

| Proteomics | Protein labeling. | Propargyl group for click chemistry. medchemexpress.com |

| Target Identification | Creating "pull-down" probes. | Bifunctional linker capabilities. sigmaaldrich.com |

| Antibody-Drug Conjugates | Stable linker for drug attachment. medchemexpress.com | Non-cleavable PEG linker. medchemexpress.comarctomsci.com |

| Protein Footprinting | Covalent modification of proteins. ambeed.com | Reactive carboxylic acid group. lookchem.comsigmaaldrich.com |

Methodological Advances and Analytical Considerations in Propargyl Peg2 Acid Research

Spectroscopic Characterization of Propargyl-PEG2-acid Conjugates

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound conjugates. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound conjugates, ¹H NMR is particularly useful for confirming the presence of the PEG linker and the successful conjugation to a target molecule. Key proton signals characteristic of the this compound moiety can be monitored for shifts or changes in multiplicity upon conjugation. For instance, the methylene protons adjacent to the ether linkages in the PEG chain typically appear as a distinct multiplet in the ¹H NMR spectrum. The propargyl group's terminal alkyne proton also gives a characteristic signal. The disappearance or shift of the carboxylic acid proton signal can indicate successful amide bond formation. Challenges in NMR analysis can arise from signal broadening in larger conjugates and overlapping signals, which may require advanced NMR techniques for resolution.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate, thereby confirming the degree of PEGylation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. MALDI-TOF MS is particularly effective for analyzing larger biomolecules, providing a clear shift in the mass spectrum corresponding to the addition of the this compound linker. ESI-MS can be coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures. A challenge in the mass spectrometric analysis of PEGylated compounds is the polydispersity of longer PEG chains; however, for a discrete linker like this compound, this is not a concern, leading to sharper and more easily interpretable mass spectra.

| Spectroscopic Technique | Information Obtained | Key Considerations for this compound Conjugates |

| ¹H NMR | Structural confirmation, verification of covalent linkages. | Monitoring characteristic signals of the PEG backbone, propargyl group, and changes in the signal of the conjugated molecule. |

| MALDI-TOF MS | Determination of molecular weight and degree of PEGylation. | Provides a clear mass shift upon conjugation due to the discrete mass of the linker. |

| ESI-MS | Molecular weight determination, often coupled with LC for complex mixtures. | Useful for online analysis and characterization of conjugation products. |

Chromatographic Separation and Purification Techniques

The purification of this compound conjugates from unreacted starting materials and potential side products is a critical step in their preparation. Various chromatographic techniques are employed based on the physicochemical properties of the conjugate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and purification of PEGylated molecules. Separation is based on the hydrophobicity of the analytes. The addition of the hydrophilic this compound linker can alter the retention time of the parent molecule, allowing for the separation of the conjugate from the un-PEGylated starting material. Optimization of the mobile phase composition and gradient is crucial for achieving good resolution.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. PEGylation increases the hydrodynamic radius of a molecule, leading to an earlier elution from the SEC column compared to the unconjugated molecule. SEC is particularly useful for separating conjugates from smaller unreacted linkers and other low-molecular-weight impurities.

| Chromatographic Technique | Principle of Separation | Application in this compound Conjugate Purification |

| RP-HPLC | Hydrophobicity | Separation of the more hydrophilic conjugate from the potentially more hydrophobic parent molecule. |

| SEC | Hydrodynamic Volume | Efficient removal of unreacted this compound and other small molecules from the larger conjugate. |

Quantitative Analysis of Bioconjugation Efficiency

Determining the efficiency of the bioconjugation reaction is essential for process optimization and quality control. Several methods can be employed to quantify the extent of conjugation with this compound.

High-Performance Liquid Chromatography (HPLC) -based methods are commonly used for quantifying bioconjugation efficiency. By analyzing the reaction mixture using RP-HPLC or SEC, the peak areas corresponding to the unreacted starting material and the conjugated product can be integrated. The ratio of these areas, after appropriate calibration, provides a quantitative measure of the conjugation yield.

For conjugations involving the reaction of the carboxylic acid of this compound with a primary amine on a target molecule, the efficiency can also be assessed by quantifying the remaining free amines. This can be achieved using colorimetric assays such as the ninhydrin or trinitrobenzene sulfonic acid (TNBSA) assays.

Bioanalytical Methods for In Vitro and In Vivo Assessment of Conjugates

The assessment of this compound conjugates in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties.

In Vitro Assessment: The stability of the conjugate in biological fluids such as plasma or serum can be evaluated in vitro. This often involves incubating the conjugate in the biological matrix and analyzing samples at different time points using techniques like LC-MS to monitor for degradation. The use of short PEG linkers may influence the metabolic stability of the conjugate.

In Vivo Assessment: For in vivo studies, robust bioanalytical methods are required to quantify the conjugate in complex biological samples like blood, plasma, and tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecule conjugates and their metabolites. For larger biomolecule conjugates, enzyme-linked immunosorbent assays (ELISAs) can be developed to specifically detect and quantify the PEGylated product. The introduction of a short PEG linker like this compound can impact the in vivo circulation time and biodistribution of the conjugated molecule.

| Assessment Type | Methodology | Key Parameters Evaluated |

| In Vitro | Incubation in biological fluids followed by LC-MS analysis. | Stability, degradation pathways. |

| In Vivo | LC-MS/MS for small molecules, ELISA for larger biomolecules. | Pharmacokinetics (absorption, distribution, metabolism, excretion), biodistribution. |

Conclusion and Future Directions in Propargyl Peg2 Acid Research

Summary of Key Research Findings and Contributions

Propargyl-PEG2-acid has emerged as a significant and versatile tool in the fields of chemical biology and medicinal chemistry. Its core value lies in its heterobifunctional nature, possessing a terminal propargyl group and a carboxylic acid. lookchem.comsigmaaldrich.com This unique structure allows for orthogonal ligation strategies. The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with azide-containing molecules. lookchem.comcreative-biolabs.combroadpharm.com Simultaneously, the carboxylic acid can form a stable amide bond with primary amines, often facilitated by activating agents. broadpharm.com

A key feature contributing to its utility is the short, two-unit polyethylene (B3416737) glycol (PEG) spacer. medchemexpress.commedchemexpress.com This hydrophilic linker enhances the aqueous solubility of the molecules it connects, a crucial property for biological applications. lookchem.comcreative-biolabs.comsigmaaldrich.com Research has demonstrated that this PEGylation can improve the pharmacokinetic properties of bioconjugates. creative-biolabs.com

The principal applications of this compound are as a linker in the synthesis of complex biomolecules. It is extensively used in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). lookchem.commedchemexpress.commedchemexpress.comarctomsci.com In ADCs, it serves as a non-cleavable linker connecting a cytotoxic payload to an antibody. medchemexpress.comarctomsci.com For PROTACs, which are designed to induce targeted protein degradation, this linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.comarctomsci.comglpbio.com Studies have shown that even short PEG linkers, like the one in this compound, can improve the performance of targeted probes. medchemexpress.commedchemexpress.comarctomsci.comglpbio.com

Beyond these major applications, this compound is also employed for general bioconjugation, protein labeling, and the functionalization of surfaces and nanoparticles. lookchem.com Its ability to connect different molecular entities with precise control has made it a fundamental building block for creating novel tool compounds and therapeutic candidates. sigmaaldrich.comsigmaaldrich.com

Challenges and Opportunities in this compound-Mediated Conjugation

While this compound offers significant advantages, its application is not without challenges. A primary consideration is the non-specific nature of traditional PEGylation, which can lead to heterogeneous product mixtures that are difficult to separate and may exhibit reduced biological activity. researchgate.net Although this compound itself is a discrete molecule, its conjugation to proteins with multiple reactive sites (e.g., lysine (B10760008) residues for the carboxylic acid) can result in a variety of positional isomers. researchgate.net This highlights an opportunity for the development of more site-specific conjugation methods to ensure homogeneity and preserve the function of the modified protein. researchgate.net

The copper catalyst traditionally used in CuAAC reactions presents another challenge, as residual copper can be toxic to cells. researchgate.net This has spurred interest in strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. However, the ease of incorporating the small propargyl group means that copper-catalyzed reactions remain highly relevant. researchgate.net Future research could focus on developing more efficient and biocompatible copper-chelating ligands to minimize toxicity or exploring alternative bioorthogonal reactions that are compatible with the propargyl group.

The stability of the linkages formed is a double-edged sword. The amide and triazole bonds are highly stable, which is advantageous for creating robust, non-cleavable linkers in applications like certain ADCs or PROTACs. broadpharm.commedchemexpress.com However, for some therapeutic strategies, a cleavable linker that releases the active molecule under specific physiological conditions (e.g., in the tumor microenvironment) is desirable. This presents an opportunity to design and synthesize modified versions of this compound that incorporate cleavable moieties, such as acid-labile ketals or enzyme-sensitive peptides, within the linker structure. rsc.org